![molecular formula C10H17BN2O2 B1335589 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester CAS No. 847818-74-0](/img/structure/B1335589.png)
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Overview
Description
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is a chemical compound that is part of a broader class of pyrazole derivatives. These compounds are of significant interest in the field of organic chemistry due to their utility as intermediates in the synthesis of various biologically active molecules and their application in coupling reactions such as the Suzuki coupling .
Synthesis Analysis
The synthesis of this compound involves several steps, starting from 1H-pyrazole. The process includes methylation, conversion into boronic acids, and condensation with pinacol. An improved synthesis method has been described, which involves the isolation of a lithium hydroxy ate complex that demonstrates long-term bench stability and can be directly used in Suzuki couplings without the need for added base . Other related compounds, such as 1-alkyl-1H-pyrazol-5-ylboronic acids and their pinacol esters, have been synthesized through regioselective lithiation of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and HRMS. These techniques confirm the regioselectivity of the synthesis and the identity of the compounds .
Chemical Reactions Analysis
This compound is primarily used in Suzuki coupling reactions. The boronic acid moiety reacts with various aryl or alkenyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its stability under prolonged storage, which is crucial for its use as a reagent in organic synthesis. The compound's stability is enhanced by the formation of the lithium hydroxy ate complex, which can be isolated and used directly in reactions . The solubility, melting point, and other physicochemical properties are typically determined to ensure the compound's suitability for various synthetic applications, although these specific details are not provided in the abstracts.
Scientific Research Applications
Improved Synthesis for Suzuki Couplings
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester has been effectively utilized in the improved synthesis process. This process involves the isolation of the corresponding lithium hydroxy ate complex, which can be employed directly in Suzuki couplings without the need for added base. This method showcases the compound's stability and utility in organic synthesis (Mullens, 2009).
Synthesis of Biologically Active Compounds
The compound serves as an important intermediate in synthesizing many biologically active compounds. It demonstrates a unique synthesis path, starting from 1H-pyrazole and undergoing various reactions, including methylation and condensation (Zhang Yu-jua, 2013).
Use in Organic Synthesis
A range of 1-alkyl-1H-pyrazol-4-yl and 1-alkyl-1H-pyrazol-5-ylboronic acids and their pinacol esters have been synthesized, showcasing the versatility of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester in organic synthesis. These compounds are stable and can be used as reagents in various organic syntheses (Ivachtchenko et al., 2004).
Application in Radical Polymerization
Isopropenyl boronic acid pinacol ester, a related compound, has been used in radical polymerization with various vinyl monomers. This demonstrates the potential of boronic acid pinacol esters, including this compound, in creating diverse copolymers (Makino et al., 2020).
Analytical Challenges and Strategies
Pinacolboronate esters, like this compound, pose unique analytical challenges due to their reactivity. Innovative strategies have been developed to stabilize and analyze these compounds, demonstrating their complex nature and importance in chemical analysis (Zhong et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
The compound “1-Methyl-1H-pyrazole-5-boronic acid pinacol ester” is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid forms a complex with a transition metal, typically palladium, which then undergoes transmetalation with an electrophilic organic group . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical pathways due to their ability to form reversible covalent bonds with biomolecules .
Pharmacokinetics
Boronic acids and their derivatives are generally well-absorbed and distributed throughout the body due to their polarity and ability to form reversible covalent bonds .
Result of Action
Boronic acids and their derivatives are known to interact with various biological targets, potentially leading to a variety of cellular effects .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules that can interact with the compound .
properties
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-7-12-13(8)5/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXOVAMYQUFLPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406728 | |
Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
847818-74-0 | |
Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester play in the synthesis of Taladegib?
A1: this compound serves as a crucial reagent in the final step of Taladegib synthesis. It undergoes a Suzuki coupling reaction with a precursor molecule containing a 1,4-dichlorophthalazine moiety. This reaction, facilitated by a palladium catalyst and an inorganic base, forms the final Taladegib molecule [].
Q2: Why is a novel synthesis route for this compound desirable?
A2: The development of stable isotope-labeled versions of drug candidates is essential for research. A novel synthesis route for a stable isotope-labeled version of this compound, specifically [13C42H3] N-methylpyrazole, was achieved using a bisacetal cyclisation. This method utilizes readily available, cost-effective starting materials like diethyl [13C3] malonate and [13C2H3] iodomethane []. This innovation highlights the ongoing efforts to create efficient and cost-effective synthesis strategies for important pharmaceutical intermediates.
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